![molecular formula C21H25NO4 B107932 (+)-Argemonine CAS No. 16584-62-6](/img/structure/B107932.png)
(+)-Argemonine
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Overview
Description
(+)-argemonine is the (+)-(R,R)-enantiomer of argemonine. It is an enantiomer of a (-)-argemonine.
Scientific Research Applications
Pharmaceutical Applications
Chemotherapeutic Potential
Research indicates that (+)-Argemonine exhibits cytotoxic properties, making it a candidate for development as a chemotherapeutic agent. In vitro studies have demonstrated its anti-proliferative effects on several cancer cell lines, including HeLa and RAW 264.7. For instance, one study reported IC50 values of 2.8 µg/mL against M12.C3F6 and 2.5 µg/mL against RAW 264.7 cell lines, indicating significant potency compared to standard treatments .
Mechanisms of Action
The compound's mechanism involves interaction with cellular pathways that regulate proliferation and apoptosis in cancer cells. It has been shown to inhibit enzymes such as acetylcholinesterase and prolyl oligopeptidase, which are implicated in neurodegenerative diseases like Alzheimer's . This dual action highlights its potential as a multi-target therapeutic agent.
Traditional Medicine
Historical Use
In traditional medicine, extracts from Argemone species have been employed to treat various ailments, including skin infections, jaundice, and respiratory issues. The ethnopharmacological studies reveal that formulations containing Argemonine have been used effectively for conditions such as psoriasis, with clinical trials showing positive outcomes without significant side effects .
Preparation Methods
Traditional applications typically involve preparing herbal extracts through methods such as decoction or infusion of plant materials. These preparations are believed to harness the bioactive properties of Argemonine and other alkaloids present in the plant.
Cancer Research
In Vitro Studies
Extensive research has focused on the anti-cancer properties of Argemonine. A notable study evaluated the compound's effects on various cancer cell lines using the MTT assay to measure cell viability. The results indicated that Argemonine selectively inhibited cancer cells while showing minimal toxicity to normal cells (L-929) at comparable concentrations .
Potential for Drug Development
The promising anti-proliferative activity positions Argemonine as a candidate for further drug development aimed at treating specific types of cancer. The ability to isolate and purify this compound enhances its prospects for clinical application.
Agricultural Applications
Bioherbicidal Properties
Research has identified Argemonine's potential use in agriculture as a bioherbicide due to its phytotoxic effects on certain weed species . The selective toxicity can be harnessed to manage weed populations without harming crops.
Sustainable Practices
The cultivation of Argemone species requires minimal resources, thriving in poor soil conditions with low water needs. This characteristic makes it an attractive option for sustainable agricultural practices aimed at reducing chemical herbicide usage.
Biofuel Production
Renewable Energy Source
The Argemone genus has been explored as a source for biofuel production due to its high oil content and adaptability to arid environments. The seeds can be processed to extract oils suitable for biodiesel production, contributing to renewable energy initiatives.
Summary Table of Applications
Application Field | Description | Key Findings |
---|---|---|
Pharmaceuticals | Chemotherapeutic agent with cytotoxic properties | IC50 values: 2.8 µg/mL (M12.C3F6), 2.5 µg/mL (RAW) |
Traditional Medicine | Used in herbal remedies for skin infections and respiratory conditions | Effective in treating psoriasis with no side effects |
Cancer Research | Anti-proliferative activity against cancer cell lines | Selective toxicity towards cancer cells |
Agriculture | Potential bioherbicide with phytotoxic effects | Sustainable crop management |
Biofuel Production | Source of oil for biodiesel production | High adaptability to poor soil conditions |
Properties
CAS No. |
16584-62-6 |
---|---|
Molecular Formula |
C21H25NO4 |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
(1R,9R)-4,5,12,13-tetramethoxy-17-methyl-17-azatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4,6,10,12,14-hexaene |
InChI |
InChI=1S/C21H25NO4/c1-22-16-6-12-8-18(23-2)20(25-4)10-14(12)17(22)7-13-9-19(24-3)21(26-5)11-15(13)16/h8-11,16-17H,6-7H2,1-5H3/t16-,17-/m1/s1 |
InChI Key |
QEOWCPFWLCIQSL-IAGOWNOFSA-N |
SMILES |
CN1C2CC3=CC(=C(C=C3C1CC4=CC(=C(C=C24)OC)OC)OC)OC |
Isomeric SMILES |
CN1[C@@H]2CC3=CC(=C(C=C3[C@H]1CC4=CC(=C(C=C24)OC)OC)OC)OC |
Canonical SMILES |
CN1C2CC3=CC(=C(C=C3C1CC4=CC(=C(C=C24)OC)OC)OC)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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